METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Description
METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a synthetic dihydropyridine derivative characterized by a complex substituent profile. The core structure features a 1,4-dihydropyridine ring with a 2-chlorophenyl group at position 4, a cyano group at position 5, a methyl group at position 2, and a carboxymethyl sulfanyl moiety linked to a 2,4-dimethylphenyl carbamate at position 4.
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-14-9-10-20(15(2)11-14)29-21(30)13-33-24-18(12-27)23(17-7-5-6-8-19(17)26)22(16(3)28-24)25(31)32-4/h5-11,23,28H,13H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWBKBAXTFMCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3Cl)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methyl 3-aminocrotonate, 2-chlorobenzaldehyde, and other reagents in the presence of a catalyst to form the desired dihydropyridine derivative . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The pathways involved in its action include the inhibition of calcium influx into cells, which can affect muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide (CAS 5530-85-8)
This compound (CAS 5530-85-8) shares the 1,4-dihydropyridine backbone and key substituents, including the 2-chlorophenyl group (position 4), cyano group (position 5), and methyl group (position 2). However, critical differences include:
- Sulfanyl Substituent : The target compound features a [(2,4-dimethylphenyl)carbamoyl]methyl sulfanyl group, whereas CAS 5530-85-8 has a (2-oxo-2-phenylethyl) sulfanyl moiety. The latter’s ketone group may enhance reactivity or metabolic instability compared to the carbamate-linked group in the target compound.
- Carboxamide vs. Carbamate : The 2-methoxyphenyl carboxamide in CAS 5530-85-8 contrasts with the methyl carboxylate and 2,4-dimethylphenyl carbamate in the target compound. This difference likely impacts solubility, with the carbamate group offering higher lipophilicity .
Hypothesized Functional Implications :
- The 2,4-dimethylphenyl substituent could confer steric hindrance, affecting binding interactions in biological targets compared to the simpler phenyl group in CAS 5530-85-7.
Chlorophenyl-Containing Fungicides: Metconazole and Triticonazole
For example, metconazole is derived from 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, highlighting the role of chlorophenyl groups in agrochemical efficacy .
Comparative Analysis :
- Bioactivity : The 2-chlorophenyl group in the target compound may contribute to pesticidal or fungicidal properties, akin to metconazole. However, the dihydropyridine core (vs. triazole) suggests a distinct mechanism of action, possibly targeting calcium channels or oxidative pathways.
- Synthetic Pathways : Both compounds require multi-step syntheses, but the dihydropyridine derivative’s sulfanyl-carbamate linkage introduces additional complexity compared to triazole ring formation .
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
Methyl 4-(2-chlorophenyl)-5-cyano-6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and related research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN2O3S
- Molecular Weight : 350.8199 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The process includes the introduction of cyano and chlorophenyl groups, followed by the formation of the dihydropyridine structure.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
Antioxidant Properties
The antioxidant activity of methyl 4-(2-chlorophenyl)-5-cyano derivatives has been evaluated using various assays. These compounds have demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Cytotoxicity | Induction of apoptosis |
Detailed Research Findings
- Antimicrobial Evaluation : A study conducted on related dihydropyridine compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.
- Antioxidant Activity Assessment : The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that the compound exhibited a strong ability to reduce DPPH radicals, indicating its potential as an antioxidant agent.
- Cytotoxicity Tests : In a series of tests on human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values in the micromolar range, suggesting effective cytotoxicity compared to standard chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
